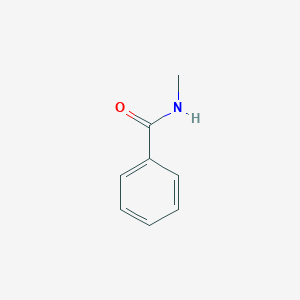

N-Méthylbenzamide

Vue d'ensemble

Description

Le N-Méthylbenzamide est un composé organique de formule moléculaire C8H9NO. C'est un dérivé amide du benzamide, où un groupe méthyle est attaché à l'atome d'azote. Ce composé est connu pour ses applications dans divers domaines scientifiques et industriels en raison de ses propriétés chimiques uniques et de sa polyvalence .

Applications De Recherche Scientifique

N-Methylbenzamide has a wide range of applications in scientific research:

Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs.

Organic Chemistry: Utilized as a reagent and catalyst for synthetic processes, including condensation reactions, acylation, and preparation of amides and esters.

Material Science: Used in the development and modification of polymers and resins to enhance physical properties like thermal stability, flexibility, and chemical resistance.

Mécanisme D'action

Target of Action

N-Methylbenzamide is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, N-Methylbenzamide can potentially alter the levels of these cyclic nucleotides, thereby affecting the signaling pathways they are involved in .

Mode of Action

It is believed that the compound binds to the active site of the enzyme, preventing it from breaking down camp and cgmp . This results in an increase in the levels of these cyclic nucleotides, which can then exert their effects on various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by N-Methylbenzamide is the cAMP and cGMP signaling pathways. These pathways play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By inhibiting PDE10A and increasing the levels of cAMP and cGMP, N-Methylbenzamide can potentially influence these processes.

Pharmacokinetics

It is known that amides, in general, are rapidly and extensively metabolized in both humans and animals, and their metabolism and elimination appear to be complete

Result of Action

The molecular and cellular effects of N-Methylbenzamide’s action would largely depend on the specific cellular processes regulated by the cAMP and cGMP signaling pathways in the target cells. Given its role as a PDE10A inhibitor, N-Methylbenzamide could potentially have anticancer activity , although more research is needed to confirm this.

Action Environment

The action, efficacy, and stability of N-Methylbenzamide can be influenced by various environmental factors. For instance, the presence of other compounds could potentially affect the metabolism of N-Methylbenzamide, altering its biodistribution properties and potentially increasing the risk of side effects . Additionally, factors such as pH and temperature could potentially affect the stability and activity of N-Methylbenzamide.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

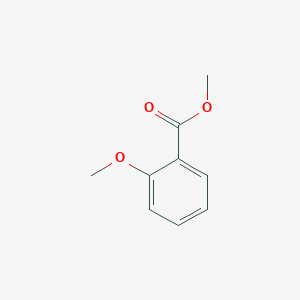

Méthode 1 : Combiner le N-méthoxy-N-méthylbenzamide, le 2,4,5,6-tétra(9H-carbazol-9-yl) isophtalonitrile et le LiBF4 dans un ballon rond. Sceller le ballon, évacuer et purger avec de l'argon. Ajouter du MeCN dégazé et de la diisopropyléthylamine. Agiter le mélange réactionnel sous irradiation légère (402 nm) pendant 16 heures.

Méthode 2 : Ajouter de l'acide benzoïque, du DCM sec et une quantité catalytique de DMF dans un ballon rond. Refroidir le mélange réactionnel à 0 °C et ajouter (COCl)2 goutte à goutte. Agiter à température ambiante pendant 4 heures pour obtenir le chlorure d'acide. Ajouter une quantité catalytique de 4-diméthylaminopyridine, du DCM sec, du MeNH2 et de l'Et3N. Refroidir le mélange réactionnel à 0 °C et ajouter le chlorure d'acide goutte à goutte. Agiter à température ambiante pendant 12 heures.

Méthode 3 : Combiner le bleu de méthylène trihydraté, le laurate de dodécyle de sodium, le 2-bromo-N-benzyl-N-méthylbenzamide et de l'eau distillée dans un flacon à sertir. Dégazer le mélange et ajouter du n-BuNH2 sous argon. Irradier le mélange réactionnel avec des LED et agiter intensément pendant 20 heures.

Analyse Des Réactions Chimiques

Le N-Méthylbenzamide subit diverses réactions chimiques, notamment :

Oxydation : Réagit avec des agents oxydants forts pour former les acides carboxyliques correspondants.

Réduction : Peut être réduit en N-méthylbenzylamine à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Subit des réactions de substitution nucléophile avec des réactifs comme le chlorure de benzoyle pour former le this compound.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants forts, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme le chlorure de benzoyle. Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, la N-méthylbenzylamine et le this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Industrie pharmaceutique : Il sert d'intermédiaire dans la synthèse de divers médicaments et principes actifs pharmaceutiques (API), notamment des analgésiques, des antipyrétiques et des anti-inflammatoires.

Chimie organique : Utilisé comme réactif et catalyseur pour les processus synthétiques, notamment les réactions de condensation, l'acylation et la préparation d'amides et d'esters.

Science des matériaux : Utilisé dans le développement et la modification des polymères et des résines pour améliorer les propriétés physiques comme la stabilité thermique, la flexibilité et la résistance chimique.

Mécanisme d'action

Le this compound agit comme un puissant inhibiteur de la phosphodiestérase 10A (PDE10A), une enzyme abondante dans le tissu cérébral. L'inhibition de la PDE10A conduit à une augmentation des niveaux de nucléotides cycliques, qui jouent un rôle crucial dans les voies de transduction du signal. Ce mécanisme est particulièrement pertinent dans le traitement des troubles neurologiques tels que la maladie de Parkinson, la maladie de Huntington et la schizophrénie .

Comparaison Avec Des Composés Similaires

Le N-Méthylbenzamide peut être comparé à d'autres composés similaires, tels que :

Benzamide : Le composé parent sans le groupe méthyle attaché à l'atome d'azote.

N,N-Diméthylbenzamide : Contient deux groupes méthyles attachés à l'atome d'azote.

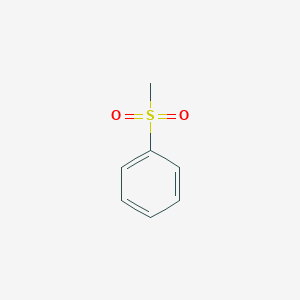

N-Méthylbenzènesulfonamide : Contient un groupe sulfonamide au lieu d'un groupe carboxamide.

Le this compound est unique en raison de son inhibition spécifique de la PDE10A et de ses applications dans divers domaines, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles .

Propriétés

IUPAC Name |

N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCHARWOCKOHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025570 | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline] | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00052 [mmHg] | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-93-4 | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3ED781E08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-methylbenzamide?

A1: The molecular formula of N-methylbenzamide is C8H9NO, and its molecular weight is 135.16 g/mol. []

Q2: What spectroscopic data are available for characterizing N-methylbenzamide?

A2: N-Methylbenzamide has been characterized using various spectroscopic techniques, including:

Q3: What is known about the conformational preferences of N-methylbenzamide?

A3: N-Methylbenzamide exhibits conformational flexibility due to rotation around the C(sp2)-C(aryl) bond. Computational and experimental studies have shown that it prefers a conformation where the carbonyl group and the aromatic ring are not coplanar, with a CCCO dihedral angle of approximately ±28°. [] This conformation is stabilized by a balance between steric hindrance and electronic effects.

Q4: How does the presence of substituents on the aromatic ring affect the conformational preferences of N-methylbenzamide?

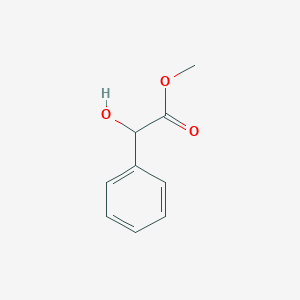

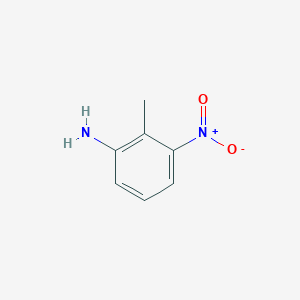

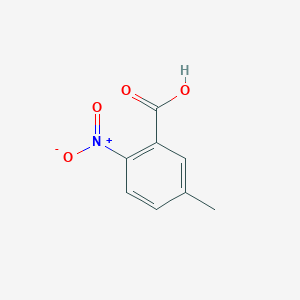

A4: Introducing substituents on the aromatic ring can significantly influence the conformational preferences of N-methylbenzamide. For instance, ortho-substituents like methoxy (-OCH3) and fluoro (-F) groups can form intramolecular hydrogen bonds with the amide proton, further stabilizing the non-planar conformation. [, ] The strength of this hydrogen bond and its impact on conformational rigidity depend on the nature of the substituent.

Q5: How does N-methylbenzamide react under alkaline hydrolysis conditions?

A5: N-Methylbenzamide undergoes alkaline hydrolysis to produce benzoic acid and methylamine. Computational and experimental studies have shown that the reaction proceeds through a mechanism involving the formation of a tetrahedral intermediate. [] The rate-determining step of this process is the breakdown of the tetrahedral intermediate, which is influenced by factors such as the presence of an ancillary water molecule and the substituents on the aromatic ring.

Q6: What is the role of N-methylbenzamide in organic synthesis?

A6: N-Methylbenzamide can serve as a versatile building block in organic synthesis. For example, it can be used as a starting material for the synthesis of various heterocyclic compounds, such as quinazolinones and pyrrolopyridinones. [, ] These heterocyclic systems are important pharmacophores found in numerous biologically active compounds.

Q7: Can N-methylbenzamide be used as a ligand in coordination chemistry?

A7: Yes, N-methylbenzamide can act as a ligand in coordination chemistry. Studies have reported the synthesis and characterization of dinuclear organoplatinum(II) complexes containing N-methylbenzamide as a bridging ligand. [] These complexes have potential applications in areas such as catalysis and materials science.

Q8: How can the solubility and bioavailability of N-methylbenzamide be improved for potential pharmaceutical applications?

A8: Although N-methylbenzamide itself hasn’t been developed into a pharmaceutical, strategies to enhance the solubility and bioavailability of similar compounds often involve modifying their physicochemical properties. These strategies include:

Q9: What analytical techniques are employed for the detection and quantification of N-methylbenzamide?

A9: Several analytical techniques can be employed for the detection and quantification of N-methylbenzamide, including:

Q10: Does N-methylbenzamide exhibit any known biological activity?

A11: While N-methylbenzamide itself does not have well-documented biological activities, it serves as a core structure in various pharmacologically active compounds. Derivatives of N-methylbenzamide have been investigated for their potential as anti-Helicobacter pylori agents, neurokinin receptor antagonists, and metabotropic glutamate receptor subtype 1 (mGluR1) imaging agents. [, , ]

Q11: How does the structure of N-methylbenzamide derivatives relate to their biological activity?

A12: The structure-activity relationship (SAR) of N-methylbenzamide derivatives plays a crucial role in determining their biological activity. For example, in the development of selective anti-Helicobacter pylori agents, the introduction of arylacetylamino groups at the 3-position of the benzamide moiety significantly enhanced the inhibitory activity against Helicobacter pylori while maintaining selectivity over other bacteria and fungi. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)